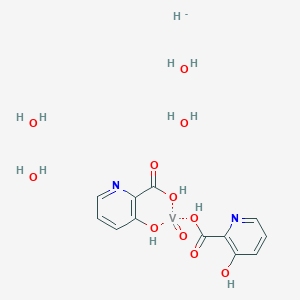
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate is a complex compound that combines the properties of hydride, 3-hydroxypyridine-2-carboxylic acid, and oxovanadium in a tetrahydrate form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with vanadium oxides in the presence of a hydride source. The reaction is carried out in an aqueous medium, and the product is isolated as a tetrahydrate. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as crystallization and filtration are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium complexes.
Reduction: It can be reduced to lower oxidation state vanadium species.
Substitution: Ligand exchange reactions can occur, where the 3-hydroxypyridine-2-carboxylic acid ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield vanadium(V) complexes, while reduction reactions may produce vanadium(III) species.
Scientific Research Applications
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form various metal complexes.
Medicine: Research is ongoing into its potential use as an insulin mimetic for diabetes treatment.
Industry: It is used in catalysis and material science for developing new catalytic processes and materials.
Mechanism of Action
The mechanism of action of hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a redox agent, influencing various biochemical pathways. Its ability to mimic insulin action is attributed to its interaction with insulin receptors and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: A simpler form without the vanadium component.
Oxovanadium complexes: Various oxovanadium complexes with different ligands.
Vanadium pentoxide: A common vanadium compound used in oxidation reactions.
Uniqueness
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate is unique due to its combination of hydride, 3-hydroxypyridine-2-carboxylic acid, and oxovanadium in a single complex. This combination imparts unique redox properties and potential biological activities that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C12H19N2O11V- |
|---|---|
Molecular Weight |
418.23 g/mol |
IUPAC Name |
hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;;-1 |
InChI Key |
DBFDMPTUWZUENE-UHFFFAOYSA-N |
Canonical SMILES |
[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780579.png)
![2-[2-[[(4R,6aR,6bS,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780591.png)
![(4S,6aR,6bR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780593.png)
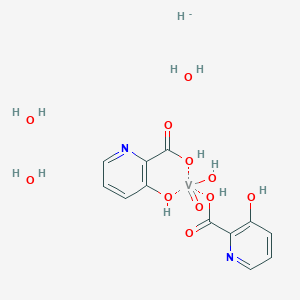
![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780610.png)
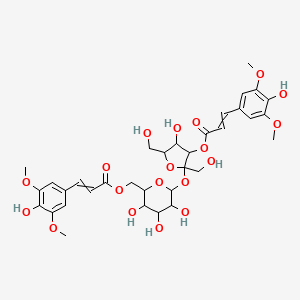
![(2E)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B10780620.png)
![(3E,5S,6R,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780627.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aS,6bR,12aR)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780631.png)
![(4R,6aR,6bR,8aS,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780634.png)
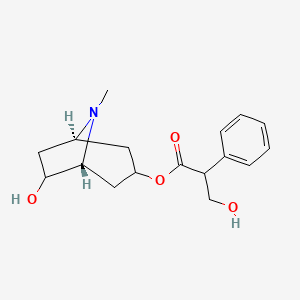
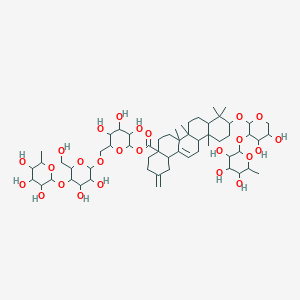
![(4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780668.png)
![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10780682.png)
